REACTION_CXSMILES
|
FC1C=CC2C(C3CCNCC3)=NOC=2C=1.C([O-])([O-])=O.[K+].[K+].BrCCCO[C:28]1[CH:36]=[CH:35][C:31]([C:32]([NH2:34])=[O:33])=[CH:30][C:29]=1[O:37][CH3:38]>C(#N)C>[CH3:38][O:37][C:29]1[CH:30]=[C:31]([CH:35]=[CH:36][CH:28]=1)[C:32]([NH2:34])=[O:33] |f:1.2.3|
|
Name
|
|
Quantity
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2.2 g
|
Type
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reactant
|
Smiles
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FC1=CC2=C(C(=NO2)C2CCNCC2)C=C1
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
2.32 g
|
Type
|
reactant
|
Smiles
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BrCCCOC1=C(C=C(C(=O)N)C=C1)OC
|
Name
|
|
Quantity
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80 mL
|
Type
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solvent
|
Smiles
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C(C)#N
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
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was heated
|
Type
|
TEMPERATURE
|
Details
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at reflux for 5 hours
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Duration
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5 h
|
Type
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CUSTOM
|
Details
|
At the end of the reaction the solvent
|
Type
|
CUSTOM
|
Details
|
was evaporated
|
Type
|
EXTRACTION
|
Details
|
The residue was extracted into dichloromethane
|
Type
|
FILTRATION
|
Details
|
The inorganic insolubles were filtered off
|
Type
|
CONCENTRATION
|
Details
|
The dichloromethane was concentrated again
|
Type
|
CUSTOM
|
Details
|
The crude residue was purified by flash chromatography over a silica gel column (55 g, SiO2; eluted with 1% methanol in dichloromethane, 1 l; 2% methanol in dichloromethane, 1 l)
|
Type
|
CUSTOM
|
Details
|
The material thus obtained
|
Type
|
CUSTOM
|
Details
|
Recrystallization from hot ethanol (60 ml)
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C(=O)N)C=CC1
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |